molecular formula C18H21N5O2 B13539945 1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide

1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide

Cat. No.: B13539945
M. Wt: 339.4 g/mol
InChI Key: XDRFRPJMSISOCZ-UHFFFAOYSA-N
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Description

1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of an acryloyl group, a triazole ring, and a piperidine ring

Preparation Methods

The synthesis of 1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide involves multiple steps. One common synthetic route includes the following steps:

    Formation of the triazole ring: This can be achieved through a cycloaddition reaction involving an azide and an alkyne.

    Attachment of the triazole ring to the phenyl group: This step typically involves a substitution reaction where the triazole ring is introduced to the phenyl group.

    Formation of the piperidine ring: This can be synthesized through a series of cyclization reactions.

    Introduction of the acryloyl group: This step involves the reaction of the piperidine derivative with acryloyl chloride under basic conditions.

Industrial production methods may involve continuous flow synthesis techniques to enhance yield and efficiency .

Chemical Reactions Analysis

1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of polymers

Mechanism of Action

The mechanism of action of 1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The acryloyl group can undergo Michael addition reactions, leading to the formation of covalent bonds with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

1-Acryloyl-N-(3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl)piperidine-4-carboxamide can be compared with other similar compounds such as:

This compound’s unique combination of functional groups makes it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C18H21N5O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide

InChI

InChI=1S/C18H21N5O2/c1-3-16(24)23-9-7-13(8-10-23)18(25)20-15-6-4-5-14(11-15)17-19-12(2)21-22-17/h3-6,11,13H,1,7-10H2,2H3,(H,20,25)(H,19,21,22)

InChI Key

XDRFRPJMSISOCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)C2=CC(=CC=C2)NC(=O)C3CCN(CC3)C(=O)C=C

Origin of Product

United States

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